8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
This compound belongs to the coumarin family, a class of heterocyclic molecules with a 2H-chromen-2-one core. The structure features a hydroxyl group at position 8 and a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 3 (Figure 1). Coumarins are widely studied for their biological activities, including anti-inflammatory, anticoagulant, and anticancer properties .
Properties
IUPAC Name |
8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-10-5-7-11(8-6-10)16-19-17(24-20-16)13-9-12-3-2-4-14(21)15(12)23-18(13)22/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUPMCDAQCZVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one belongs to a class of compounds known as hydroxycoumarins, which are recognized for their diverse biological activities. This particular compound features a chroman-2-one core with a hydroxyl group at the 8th position and an oxadiazole ring at the 3rd position, making it a subject of interest for various pharmacological studies.
Chemical Structure
The chemical structure can be represented as follows:
This structure consists of:
- A chroman-2-one backbone.
- A hydroxyl group (–OH) at position 8.
- A 1,2,4-oxadiazole ring linked to the chroman core.
Anticancer Activity
Compounds containing oxadiazole moieties have been extensively studied for their anticancer activities. The incorporation of the oxadiazole ring in this compound may enhance its ability to inhibit cancer cell proliferation. In particular, derivatives of oxadiazoles have demonstrated mechanisms targeting multiple cancer-related enzymes and pathways, including thymidylate synthase and histone deacetylases (HDAC) .
Antioxidant Activity
The presence of hydroxyl groups in coumarins is often associated with antioxidant properties. Hydroxycoumarins have been reported to scavenge free radicals and reduce oxidative stress in cellular systems. This suggests that this compound may also exhibit similar antioxidant activity.
Case Studies and Experimental Data
While direct studies on This compound are scarce, related compounds have provided insights into its potential biological activities:
- Anticancer Studies : A review highlighted that 1,3,4-oxadiazoles have shown promising results in inhibiting cancer cell lines through various mechanisms . These findings suggest that the oxadiazole component in our compound could similarly contribute to anticancer effects.
- Antioxidant Activity : Hydroxycoumarins are well-documented for their antioxidant capabilities. For instance, studies have shown that these compounds can effectively reduce oxidative damage in vitro .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Coumarin Substituents
E594-0089: 7-(Diethylamino)-3-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-2H-Chromen-2-One
- Key Differences: A diethylamino group replaces the hydroxyl group at position 7 (vs. position 8 in the target compound).
M177-0379: 2-Benzyl-8-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-2H,3H-[1,2,4]Triazolo[4,3-a]Pyridin-3-One
- Key Differences :
4-[(4-Hydroxymethyl-1H-1,2,3-Triazol-1-yl)Methyl]-6,8-Dimethyl-2H-Chromen-2-One
Analogues with Varied Oxadiazole Substituents
2-[5-Fluoro-2-[[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methylamino]-Phenoxy]-Ethanol
- Key Differences: The oxadiazole is attached to a phenoxy-ethanol backbone instead of coumarin. A fluorine atom at position 5 enhances metabolic stability .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Methods: The target compound can be synthesized via cyclocondensation of 4-oxochromane-2-carboxylic acids with amidoximes, a method validated for analogous oxadiazole-dihydrochromenones .
- Biological Activity : The hydroxyl group at position 8 may confer antioxidant properties, while the 4-methylphenyl-oxadiazole group enhances interactions with hydrophobic enzyme pockets, as seen in coumarin-based therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
